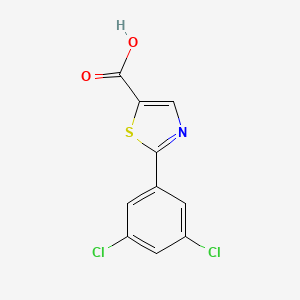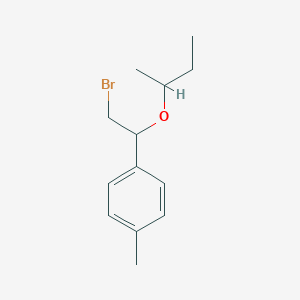
(4-(2-(Pyridin-4-yl)thiazol-4-yl)phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride is a chemical compound with a unique structure that combines a pyridine ring, a thiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Phenyl Group: The phenyl group is attached via a substitution reaction, typically using a halogenated benzene derivative.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions, followed by purification steps to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, resulting in amines or saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, saturated derivatives
Substitution: Functionalized aromatic compounds
Scientific Research Applications
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The thiazole and pyridine rings play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {4-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride
- {4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride
- {4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]phenyl}methanamine hydrochloride
Uniqueness
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride is unique due to the specific positioning of the pyridine and thiazole rings, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H14ClN3S |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
[4-(2-pyridin-4-yl-1,3-thiazol-4-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H13N3S.ClH/c16-9-11-1-3-12(4-2-11)14-10-19-15(18-14)13-5-7-17-8-6-13;/h1-8,10H,9,16H2;1H |
InChI Key |
SVJNFWNDIXAMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CSC(=N2)C3=CC=NC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide](/img/structure/B13640560.png)






![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)


![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)

![4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde](/img/structure/B13640588.png)

